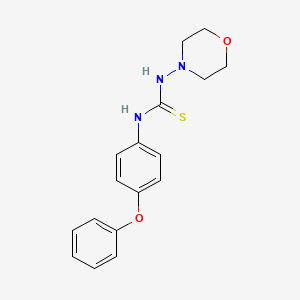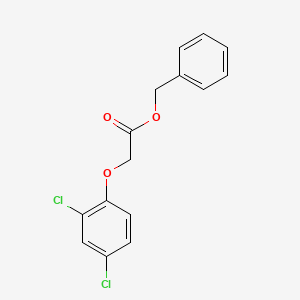
N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide is a useful research compound. Its molecular formula is C19H15N3O3 and its molecular weight is 333.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-benzyl-4-nitro-N-2-pyridinylbenzamide is 333.11134135 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
Sigma-Aldrich provides “N-benzyl-4-nitro-N-2-pyridinylbenzamide” to early discovery researchers as part of a collection of unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . Specific safety and hazard information for this compound is not available in the retrieved data.
Mecanismo De Acción
Target of Action
N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide, also known as Oprea1_173300, has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Mycobacterium tuberculosis is the primary target of this compound, and it plays a crucial role in causing tuberculosis, a major cause of death worldwide .
Mode of Action
It’s known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development , suggesting that the compound likely interacts with specific proteins or enzymes in the bacterium to exert its anti-tubercular effect.
Result of Action
This compound exhibits significant anti-tubercular activity. It has been found to inhibit the growth of Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound’s action results in the inhibition of bacterial growth, thereby exerting its anti-tubercular effect.
Análisis Bioquímico
Biochemical Properties
N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in the biochemical pathways within cells .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific enzymes, altering their activity and thus influencing the biochemical pathways they regulate . These interactions can lead to downstream effects on gene expression, further impacting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, its stability in different conditions can affect its efficacy and the duration of its impact on cells . Long-term studies in vitro and in vivo have provided insights into how its effects evolve over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact changes significantly at certain dosage levels . Understanding these dosage effects is crucial for determining its potential therapeutic applications and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can influence metabolic flux and metabolite levels, potentially altering the overall metabolic state of cells . These interactions can have significant implications for cellular energy production and other metabolic functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can interact with specific transporters and binding proteins, affecting its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for predicting its efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can determine its interactions with other biomolecules and its overall impact on cellular processes.
Propiedades
IUPAC Name |
N-benzyl-4-nitro-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-19(16-9-11-17(12-10-16)22(24)25)21(18-8-4-5-13-20-18)14-15-6-2-1-3-7-15/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWXAVQFYYHOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHYL-3-FURYL)METHANONE](/img/structure/B5698231.png)








![1-[(2-FLUOROPHENYL)METHYL]-2-[(2-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B5698302.png)
![2-[(8-Methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid](/img/structure/B5698307.png)

![2-[(4-Acetyl-2,5-dimethylfuran-3-yl)methylsulfanyl]benzoic acid](/img/structure/B5698322.png)

